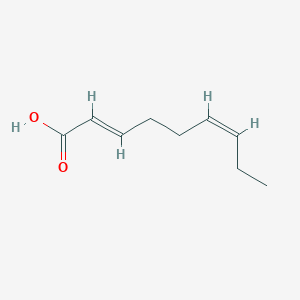

2E,6Z-nonadienoic acid

Description

Overview of Aliphatic Carboxylic Acids in Biological Systems

Aliphatic carboxylic acids are a fundamental class of organic compounds characterized by a carboxyl functional group (-COOH) attached to a non-aromatic hydrocarbon chain. genscript.com These molecules are ubiquitous in nature and play critical roles in the biological realm. longdom.org They are key components of lipids, such as triglycerides and phospholipids (B1166683), which form the basic structure of cellular membranes and serve as a primary mode of energy storage in organisms. ontosight.ai Some longer-chain aliphatic carboxylic acids, specifically those with 12 to 18 carbon atoms, are known as fatty acids and are integral to natural fats as esters of glycerol (B35011). aakash.ac.in

The physical and chemical properties of aliphatic carboxylic acids, such as polarity, acidity, melting point, and boiling point, are dictated by the length and saturation of their hydrocarbon chains. longdom.orgontosight.ai Their presence in biological systems extends to roles in metabolism, with compounds like acetic acid being a central component in cellular metabolic pathways. longdom.org The diverse functions of these acids underscore their importance in the fundamental chemistry of life.

Significance of Polyunsaturated Fatty Acids in Chemical Ecology

Polyunsaturated fatty acids (PUFAs), a subgroup of fatty acids containing more than one carbon-carbon double bond, are crucial molecules in the field of chemical ecology, which studies the chemical interactions between living organisms. biologyonline.com These compounds are often essential nutrients that organisms must obtain from their diet, as they cannot synthesize them de novo. une.edu.au

A significant dichotomy exists between aquatic and terrestrial ecosystems regarding PUFA availability. Aquatic ecosystems, particularly those with a foundation of algae, are rich in long-chain PUFAs (LC-PUFAs) like eicosapentaenoic acid (EPA) and arachidonic acid (ARA). frontiersin.orgfrontiersin.org In contrast, terrestrial vascular plants typically produce C18 PUFAs, such as linoleic acid and α-linolenic acid, but lack the ability to synthesize the longer-chain variants. frontiersin.org This difference in the fatty acid profiles of primary producers is transferred up the food web, influencing the nutritional quality of food sources for consumers. frontiersin.org

Emerging aquatic insects serve as a vital link, transferring these valuable LC-PUFAs from aquatic to terrestrial ecosystems, thereby subsidizing the diets of riparian predators like spiders. frontiersin.orgfrontiersin.org The fatty acid composition of organisms can, therefore, serve as a biomarker to trace trophic links and understand the flow of nutrients across ecosystem boundaries. une.edu.au

Historical Context of 2E,6Z-Nonadienoic Acid Discovery and Early Investigations

The specific compound this compound is a medium-chain fatty acid with the chemical formula C9H14O2. nih.govebi.ac.uk Early interest in this and related molecules, particularly alkyldienamides derived from them, stemmed from their discovery in a variety of botanical sources. google.com Research has explored the synthesis and properties of amides derived from this compound. For instance, patents describe the synthesis of various N-substituted amides of this compound for their potential use in flavor compositions due to their taste and sensory effects. google.com These investigations have led to the creation of novel artificial modulators for umami taste, such as this compound N-ethylamide and this compound N-cyclopropylamide. researchgate.netresearchgate.net

Current Research Landscape and Academic Trajectories Pertaining to this compound

Current research continues to explore the synthesis and potential applications of this compound and its derivatives. It has been identified in plant metabolomic studies, for example, in work involving Lemna minor (duckweed), using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). chromatographyonline.com The total synthesis of natural products containing related dienoyl moieties, such as laetispicine and malacidin A, often involves the use of similar unsaturated fatty acid building blocks, highlighting the ongoing relevance of synthetic methodologies for these structures. mdpi.comrockefeller.edu The continued investigation into compounds like this compound is driven by their potential roles in flavor science, natural product synthesis, and understanding biochemical pathways. researchgate.netresearchgate.netmdpi.com

| Property | Value | Source |

| Molecular Formula | C9H14O2 | nih.gov |

| Molecular Weight | 154.21 g/mol | nih.gov |

| IUPAC Name | (2E,6Z)-nona-2,6-dienoic acid | nih.gov |

| Classification | Medium-chain fatty acid | nih.govebi.ac.uk |

Structure

3D Structure

Properties

Molecular Formula |

C9H14O2 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

(2E,6Z)-nona-2,6-dienoic acid |

InChI |

InChI=1S/C9H14O2/c1-2-3-4-5-6-7-8-9(10)11/h3-4,7-8H,2,5-6H2,1H3,(H,10,11)/b4-3-,8-7+ |

InChI Key |

VCXVRGHERCHZLW-ODYTWBPASA-N |

Isomeric SMILES |

CC/C=C\CC/C=C/C(=O)O |

Canonical SMILES |

CCC=CCCC=CC(=O)O |

Origin of Product |

United States |

Natural Occurrence and Biosynthesis of 2e,6z Nonadienoic Acid

Distribution Across Biological Taxa

2E,6Z-nonadienoic acid and its close structural relatives have been identified in a diverse array of organisms, from plants and fungi to insects and microbes. Its presence is often associated with crucial biological functions, including development and chemical signaling.

While the corresponding aldehyde, (2E,6Z)-nonadienal, is a well-known plant volatile, direct identification of this compound is less common but has been reported. mdpi.com In a 2019 metabolomic study of the common duckweed, Lemna minor, "2,6-nonadienoic acid" was presumptively identified using liquid chromatography-mass spectrometry (LC-MS) techniques. spectroscopyonline.comnih.gov This identification was achieved by matching the compound's mass and retention time characteristics to entries in the Metlin database, placing it in a category of compounds identified without confirmation against a pure standard. spectroscopyonline.comresearchgate.net Further studies on the Lemna minor metabolome have continued to map its complex profile of fatty acids and other metabolites in response to environmental stressors. mdpi.comnih.gov The existence of the related aldehyde in plants like cucumber and violet leaf suggests a plausible biochemical context for the acid's presence. researchgate.net

Table 1: Identification of Nonadienoic Acid in Plant Species

| Species Name | Common Name | Compound Identified | Method of Identification |

| Lemna minor | Common Duckweed | 2,6-nonadienoic acid | LC-MS (Presumptive) spectroscopyonline.comnih.gov |

Direct isolation of this compound from fungal species has not been definitively documented in available literature. However, there is strong evidence that fungi possess the necessary enzymatic machinery to produce C9 dienecarboxylic acids. Studies on baker's yeast, Saccharomyces cerevisiae, have elucidated the biosynthetic pathways for other C9 compounds. datapdf.com For instance, yeast can convert linoleic acid into 2E,4E-nonadienoic acid via a 9-lipoxygenase pathway. datapdf.com This process involves the oxidation of the fatty acid precursor, demonstrating that the biochemical logic for producing nonadienoic acid isomers exists within the fungal kingdom. datapdf.com Furthermore, certain nonadienoic acid derivatives have been noted for their antifungal properties, indicating an interaction between these compounds and fungal biology. researchgate.net

The nonadienoic acid chemical structure serves as the fundamental backbone for a class of critical insect hormones known as juvenile hormones (JHs). researchgate.net These sesquiterpenoid hormones are vital for regulating metamorphosis, reproduction, and other developmental processes in insects. researchgate.netnih.gov While the active hormones are often modified derivatives (e.g., epoxidized or esterified) and may feature the (2E,6E) isomeric configuration, they originate from a nonadienoic acid precursor. spectroscopyonline.comresearchgate.net

For example, Juvenile Hormone I acid is identified as a 7-ethyl-9-(3-ethyl-3-methyloxiranyl)-3-methyl-2,6-nonadienoic acid. researchgate.net Similarly, Juvenile Hormone II is the methyl ester of [2R-[2a(2E,6E),3a]]-9-(3-Ethyl-3-methyloxiranyl)-3,7-dimethyl-2,6-nonadienoic acid. nih.gov Juvenile Hormone III, the most common JH in certain insects, is the methyl ester of (2E,6E)-9-[(2R)-3,3-dimethyloxiran-2-yl]-3,7-dimethylnona-2,6-dienoic acid. spectroscopyonline.comresearchgate.net The biosynthesis of these hormones occurs de novo within the insect, specifically in the corpora allata endocrine glands, starting from acetyl-CoA. researchgate.net

Table 2: Nonadienoic Acid Derivatives in Insects

| Hormone Name | Chemical Name | Isomer (Backbone) | Biological Role |

| Juvenile Hormone I Acid | 7-ethyl-9-(3-ethyl-3-methyloxiranyl)-3-methyl-2,6-nonadienoic acid | 2,6-dienoic | Precursor in JH pathway, regulates development researchgate.net |

| Juvenile Hormone II | Methyl [2R-[2a(2E,6E),3a]]-9-(3-Ethyl-3-methyloxiranyl)-3,7-dimethyl-2,6-nonadienoic acid | 2E,6E-dienoic | Regulates metamorphosis and maturation nih.gov |

| Juvenile Hormone III | Methyl (2E,6E)-9-[(2R)-3,3-dimethyloxiran-2-yl]-3,7-dimethylnona-2,6-dienoic acid | 2E,6E-dienoic | Regulates metamorphosis and reproduction spectroscopyonline.comresearchgate.net |

Evidence points to the production of nonadienoic acids by various microorganisms. In the green alga Gloeotilopsis parvulum, a fatty acid precursor was shown to lead to the formation of (2E,4E/Z)-nonadienoic acid. core.ac.uk Marine diatoms, another group of microalgae, are known to produce a range of oxylipins (oxygenated fatty acids), including a related compound, 5E,7E-9-oxo-nonadienoic acid. amazonaws.com The production of C9 aldehydes and acids in these organisms is often a result of cell damage. researchgate.net The metabolome of the yeast Saccharomyces cerevisiae has also been shown to contain pathways that produce nonadienoic acid isomers from polyunsaturated fatty acids. datapdf.com Additionally, "nonadienoic acid" has been listed as a detectable oxylipin in the plasma of dairy cows, whose metabolomes are significantly influenced by their gut microbiota. nih.gov

Elucidation of Biosynthetic Pathways

The formation of this compound and related C9 compounds is primarily achieved through two distinct biosynthetic routes depending on the organism.

In plants and many microorganisms, the principal pathway for the biosynthesis of C9 aldehydes and acids is the lipoxygenase (LOX) pathway. researchgate.net This pathway utilizes polyunsaturated fatty acids, such as alpha-linolenic acid (ALA) or linoleic acid, as its substrate. datapdf.com The process is initiated by a lipoxygenase enzyme, which introduces molecular oxygen into the fatty acid chain to form a fatty acid hydroperoxide. researchgate.net

Specifically for the formation of C9 compounds, a 9-lipoxygenase acts on the fatty acid. The resulting 9-hydroperoxide intermediate is then cleaved by a specific enzyme known as a hydroperoxide lyase (HPL) . researchgate.net This cleavage reaction yields a C9 aldehyde, such as (2E,6Z)-nonadienal, and a C9 oxo-acid. The this compound can be formed through the subsequent oxidation of the corresponding aldehyde.

In contrast, the biosynthesis of the nonadienoic acid backbone for juvenile hormones in insects follows a de novo fatty acid synthesis pathway. researchgate.net This process begins with the fundamental building block, acetyl-CoA, and proceeds through a series of condensation reactions catalyzed by fatty acid synthase (FAS) enzymes to build the carbon chain. researchgate.net This pathway is distinct from the cleavage of pre-existing polyunsaturated fatty acids seen in plants.

Genetic Regulation of Biosynthetic Gene Expression

The biosynthesis of fatty acids and their derivatives like this compound is under tight genetic control, involving a suite of enzymes whose expression is meticulously regulated. While direct genetic studies on this compound are specific, the principles of fatty acid biosynthesis regulation in various organisms provide a clear framework.

In plants, key enzymes such as fatty acid elongase (FAE) and fatty acid desaturase (FAD) are crucial for determining the fatty acid profile. scispace.com For instance, studies in Brassica napus have shown that regulating the genes FAE1 and FAD2 can dramatically alter the content of various fatty acids, including oleic, linoleic, and erucic acid. scispace.com The synthesis of unsaturated fatty acids, the precursors to oxylipins, is often controlled by desaturase enzymes that introduce double bonds into saturated fatty acid chains. The expression of these enzyme-encoding genes is managed by transcription factors that respond to developmental cues and environmental signals. plos.org

In the nematode Caenorhabditis elegans, the nuclear hormone receptor NHR-80 has been identified as a key regulator of delta-9 desaturase gene expression, which is essential for producing monounsaturated fatty acids. plos.org This highlights a common regulatory strategy: transcription factors that integrate metabolic and environmental signals to control the expression of genes involved in lipid metabolism. Modern genomic techniques, such as RNA sequencing (RNA-Seq), are instrumental in identifying these regulatory networks by analyzing gene expression patterns under different conditions, revealing the key genes and transcription factors involved in the biosynthesis of secondary metabolites, including fatty acid derivatives. mdpi.com

Table 1: Key Genes in Fatty Acid Biosynthesis and Their Regulation

| Gene/Regulator | Function | Organism Studied | Regulatory Mechanism |

| FAE1 | Fatty Acid Elongase 1; elongates fatty acid chains. | Brassica napus | Transcriptional control; can be silenced via RNA interference to alter fatty acid composition. scispace.com |

| FAD2 | Delta-12 Fatty Acid Desaturase 2; introduces a double bond in oleic acid. | Brassica napus | Transcriptional control; silencing inhibits oleic acid desaturation, causing it to accumulate. scispace.com |

| NHR-80 | Nuclear Hormone Receptor; a transcription factor. | C. elegans | Activates the expression of delta-9 desaturase genes (fat-5, fat-6, fat-7) to maintain lipid homeostasis. plos.org |

| Hydroperoxide Lyase | Cleaves fatty acid hydroperoxides. | Plants, Diatoms | Gene expression is often induced by wounding or stress, leading to the production of volatile aldehydes and oxo-acids. smolecule.combiologists.com |

Precursor Incorporation Studies and Metabolic Labeling

Metabolic labeling studies using isotopes have been fundamental in tracing the biosynthetic origins of unsaturated fatty acids and their derivatives. For the closely related C9 aldehyde, (2E,6Z)-nonadienal, isotopic labeling has demonstrated that it is formed from the polyunsaturated fatty acid, α-linolenic acid. wikipedia.org This pathway is catalyzed by hydroperoxide lyases. wikipedia.orgsmolecule.com

The general pathway involves:

Release of Precursor: A polyunsaturated fatty acid, such as linolenic acid or linoleic acid, is released from membrane lipids by a phospholipase. biorxiv.org

Oxygenation: A lipoxygenase (LOX) enzyme incorporates molecular oxygen into the fatty acid chain, forming a fatty acid hydroperoxide.

Cleavage: A hydroperoxide lyase (HPL) enzyme cleaves the fatty acid hydroperoxide at a specific point, yielding a shorter-chain volatile aldehyde and an oxo-acid. biologists.com

In the case of C9 compounds like this compound, the precursor is typically a C18 polyunsaturated fatty acid. The cleavage of a hydroperoxide formed at the C-9 or C-13 position of linoleic or linolenic acid is a common route for producing various C9 and C6 volatile compounds in plants, which are often associated with "green leaf" smells.

Comparative Biosynthetic Strategies Across Diverse Organisms

The biosynthesis of oxylipins, including C9 acids and aldehydes, occurs across different biological kingdoms, often as a defense mechanism.

In Marine Diatoms: Many diatom species produce a range of oxylipins, including unsaturated aldehydes and oxo-acids like 9-oxo-(5Z,7E)-nonadienoic acid (9-ONDE), as a defense against grazing by zooplankton. biologists.comscirp.org This production is wound-activated; cell disruption triggers a rapid enzymatic cascade involving lipoxygenases and hydroperoxide lyases that transform polyunsaturated fatty acids into cytotoxic compounds. nih.govbiologists.com

In Plants: In higher plants like the cucumber (Cucumis sativus), the biosynthesis of the related (2E,6Z)-nonadienal from α-linolenic acid contributes to the characteristic aroma. wikipedia.org This process is also enzymatic and is often initiated by tissue damage, serving roles in both defense against herbivores and attracting pollinators. smolecule.com

In Fungi: Some fungal species are also known to produce various fatty acid-derived metabolites. For instance, fermentations of a Mucor species have been found to produce 11-hydroxy-4-methyl-2,4,6-dodecatrienoic acid, indicating that fungi possess the enzymatic machinery for complex fatty acid modifications. nih.gov While direct synthesis of this compound is less documented, the presence of related pathways suggests a potential for its production in the fungal kingdom.

Environmental and Developmental Factors Influencing this compound Production

The synthesis of this compound and related oxylipins is not constitutive but is instead highly responsive to both external environmental triggers and internal developmental programs.

Environmental Factors: The most prominent environmental trigger for oxylipin production in organisms like marine diatoms is mechanical damage or stress, such as that caused by grazing predators. biologists.com This "wound-activated" response ensures that the defensive compounds are produced precisely when and where they are needed, minimizing the metabolic cost to the organism. The release of these compounds can inhibit the reproduction and development of grazers like copepods. nih.gov

Developmental Factors: In plants, the expression of genes involved in secondary metabolism, including the biosynthesis of fatty acid derivatives, is often linked to specific developmental stages. mdpi.com For example, the profile of volatile compounds, which includes related aldehydes, can change as a fruit ripens or a flower blooms. This developmental regulation ensures that these compounds are produced to mediate ecological interactions relevant to each life stage, such as attracting pollinators to mature flowers or deterring pests from young leaves.

Table 2: Factors Influencing Oxylipin Production

| Factor | Type | Description | Organism(s) |

| Grazing/Wounding | Environmental | Mechanical cell disruption initiates a rapid enzymatic cascade, leading to the synthesis of defensive oxylipins. | Marine Diatoms biologists.com |

| Developmental Stage | Developmental | Gene expression for biosynthetic pathways is regulated during different life stages (e.g., fruit ripening, flowering) to produce relevant compounds. | Plants mdpi.com |

| Nutrient Availability | Environmental | The composition of the growth medium can influence the production of secondary metabolites in cultured microbes. | Fungi, Bacteria frontiersin.org |

Metabolic Transformations and Fate of 2e,6z Nonadienoic Acid in Biological Systems

Oxidative Degradation Pathways (e.g., Beta-Oxidation Variants, Lipoxygenase Activity)

The primary catabolic fate for most fatty acids, including 2E,6Z-nonadienoic acid, is oxidative degradation to produce energy. This occurs mainly through beta-oxidation in the mitochondria and peroxisomes. wikipedia.org Additionally, other oxidative enzymes like lipoxygenases can act on unsaturated fatty acids to produce a variety of bioactive compounds.

The beta-oxidation of this compound presents specific challenges due to its unsaturated nature. The standard beta-oxidation pathway is equipped to handle saturated fatty acids. nih.gov However, the cis and trans double bonds in unsaturated fatty acids like this compound require the action of auxiliary enzymes to be fully metabolized. wikipedia.orgnih.gov The process involves the repeated cleavage of two-carbon units from the fatty acyl-CoA molecule, generating acetyl-CoA, NADH, and FADH2. wikipedia.orglibretexts.org

For a polyunsaturated fatty acid such as this compound, the process would proceed as follows:

Activation : The fatty acid is first activated to its coenzyme A (CoA) derivative, (2E,6Z)-nonadienoyl-CoA. aocs.org

Initial Beta-Oxidation Cycles : The molecule enters the beta-oxidation spiral. The pre-existing trans double bond at the C2 position allows it to bypass the first step of beta-oxidation (catalyzed by acyl-CoA dehydrogenase) in the first cycle.

Handling of the cis Double Bond : As the chain is shortened, the cis double bond at the original C6 position (which becomes a C3 position after cycles of oxidation) poses a block to the enoyl-CoA hydratase enzyme. An auxiliary enzyme, an enoyl-CoA isomerase, is required to convert the cis-Δ³ bond into a trans-Δ² bond, which is a regular substrate for the pathway to continue. wikipedia.orgyoutube.com

Lipoxygenase (LOX) enzymes represent another significant oxidative pathway. These enzymes catalyze the dioxygenation of polyunsaturated fatty acids to produce fatty acid hydroperoxides. In plants and mosses, specific lipoxygenases can act on fatty acids, leading to the formation of various oxylipins. researchgate.net For instance, the cleavage of fatty acid hydroperoxides by hydroperoxide lyase (HPL) can yield C9 aldehydes, such as (2E,6Z)-nonadienal, a compound structurally related to this compound and known for its characteristic melon and cucumber aroma. researchgate.net

Table 1: Key Enzymes in the Oxidative Degradation of Unsaturated Fatty Acids

| Enzyme Family | Function | Relevance to this compound |

| Acyl-CoA Synthetase | Activates fatty acids by attaching Coenzyme A. | Initial step required for metabolism. aocs.org |

| Acyl-CoA Dehydrogenase | Catalyzes the first dehydrogenation in beta-oxidation. | Bypassed in the first cycle due to the 2E double bond. wikipedia.org |

| Enoyl-CoA Isomerase | Isomerizes cis double bonds to trans double bonds. | Required to process the 6Z double bond once it is near the active site. wikipedia.orgnih.gov |

| Lipoxygenase (LOX) | Inserts molecular oxygen into polyunsaturated fatty acids. | Can lead to the formation of hydroperoxides and subsequent cleavage products like C9 aldehydes. researchgate.net |

| Hydroperoxide Lyase (HPL) | Cleaves fatty acid hydroperoxides. | Involved in the pathway that can produce volatile compounds from fatty acid precursors. researchgate.net |

Enzymatic reactions are inherently stereospecific, and the metabolism of fatty acids is no exception. While specific enantioselective studies on this compound are not widely documented, the enzymes involved in beta-oxidation demonstrate high stereoselectivity. For example, the enoyl-CoA hydratase exclusively forms the L-isomer of 3-hydroxyacyl-CoA, and the subsequent 3-hydroxyacyl-CoA dehydrogenase is also specific for the L-stereoisomer. wikipedia.org Therefore, any metabolic process involving these core enzymes would proceed in an enantioselective manner. Should chiral centers be formed during metabolism, for instance through hydroxylation by cytochrome P450 enzymes, it is expected that this would occur enantioselectively, yielding a predominance of one enantiomer over the other.

The degradation of 2E,6Z-nonadienoyl-CoA relies on specific classes of dehydrogenases and oxidases. nih.gov

Acyl-CoA Dehydrogenases (ACADs) : These FAD-dependent enzymes catalyze the initial dehydrogenation step in each cycle of mitochondrial beta-oxidation. nih.gov While the first cycle for (2E,6Z)-nonadienoyl-CoA may bypass this step, subsequent cycles on the saturated portion of the acyl chain would require an ACAD. These enzymes exhibit specificity based on the length of the fatty acid chain (e.g., medium-chain acyl-CoA dehydrogenase, MCAD). nih.gov

3-Hydroxyacyl-CoA Dehydrogenase (HADH) : This NAD+-dependent dehydrogenase catalyzes the third step of the beta-oxidation cycle, oxidizing the L-3-hydroxyacyl-CoA intermediate to 3-ketoacyl-CoA. wikipedia.org It is a key component of the pathway for all fatty acids undergoing beta-oxidation.

Acyl-CoA Oxidases (ACOX) : Found in peroxisomes, these enzymes catalyze a similar initial dehydrogenation reaction to ACADs but transfer electrons directly to molecular oxygen, producing hydrogen peroxide (H2O2). nih.gov Peroxisomal beta-oxidation is particularly important for very long-chain fatty acids, but medium-chain fatty acids can also be substrates.

Conjugation and Derivatization Mechanisms

In addition to being catabolized for energy, this compound can be modified through conjugation and derivatization reactions. These Phase II metabolic reactions typically increase water solubility or incorporate the molecule into more complex structures. slideshare.netmhmedical.com

A primary metabolic fate for fatty acids is their esterification into complex lipids. The carboxyl group of this compound can react with an alcohol, such as glycerol (B35011) or cholesterol, to form an ester. This is a fundamental process for storing fatty acids as triacylglycerols (triglycerides) or for incorporating them into cell membranes as part of phospholipids (B1166683) or cholesteryl esters. aocs.org The reaction is catalyzed by various acyltransferases. The presence of (2E,6Z)-2,6-Nonadien-1-Yl acetate, an ester derivative, in metabolic databases suggests that such esterification processes occur. hmdb.ca

This compound can undergo amidation, where its carboxyl group forms an amide bond with an amine, including amino acids or polyamines. This creates a peptide-like linkage. Research and patents have demonstrated the synthesis of various N-alkylamides of this compound by reacting it with amines like methylamine, isopropylamine, and allylamine. google.comgoogle.com

This pathway is biologically significant, as naturally occurring fatty acid amides (lipopeptides) can have potent biological activities. For example, the antibiotic malacidin A contains an unsaturated C9-lipid tail linked to a cyclic nonapeptide, highlighting a natural precedent for such structures. nih.gov The formation of these amide conjugates can alter the biological activity and targeting of the parent fatty acid.

Table 2: Examples of Synthesized Amide Derivatives of this compound

| Amine Reactant | Resulting Amide | Reference |

| Methylamine | N-methyl-(2E,6Z)-nonadienamide | google.com |

| Isopropylamine | N-isopropyl-(2E,6Z)-nonadienamide | google.comgoogle.com |

| Isobutylamine | N-isobutyl-(2E,6Z)-nonadienamide | google.com |

| Allylamine | N-allyl-(2E,6Z)-nonadienamide | google.com |

| 2-Methylbutylamine | N-(2-methylbutyl)-(2E,6Z)-nonadienamide | google.comgoogle.com |

Glycosylation is a common metabolic conjugation reaction where a sugar moiety is attached to a xenobiotic or endogenous compound, often to increase water solubility and facilitate excretion. uomus.edu.iq For carboxylic acids, this can occur via the formation of an acyl-glucuronide. The process involves the activation of glucuronic acid to UDP-glucuronic acid (UDPGA), which is then transferred to the substrate by UDP-glucuronyltransferases. uomus.edu.iq

While this is a major pathway for the metabolism of many acidic drugs and xenobiotics, specific studies documenting the direct glycosylation or glucosylation of this compound are limited. However, the formation of glycosides from unsaturated fatty acid derivatives has been observed in biological systems, such as in soybeans, suggesting that this represents a potential, albeit less characterized, metabolic pathway for this compound. researchgate.net

Translocation and Subcellular Compartmentalization within Organisms

The movement of fatty acids into and within cells is crucial for their subsequent metabolism. The mechanisms of transport and the resulting subcellular distribution are largely dependent on the chain length and degree of saturation of the fatty acid.

As a medium-chain fatty acid (MCFA), this compound is likely to be transported across cellular membranes differently than long-chain fatty acids (LCFAs). While LCFAs often require specific membrane proteins for efficient uptake, such as fatty acid translocase (FAT/CD36) and fatty acid transport proteins (FATPs), MCFAs can often be transported by passive diffusion. nih.gov This is due to their greater water solubility and smaller size, which allows them to move more freely across the plasma membrane. mdpi.com The uptake of MCFAs by tissues like the liver and muscle is generally independent of fatty acid binding proteins. nih.gov

Once inside the cell, fatty acids are not uniformly distributed but are compartmentalized into different organelles to serve various metabolic functions. The distribution of unsaturated fatty acids is known to vary among subcellular fractions, including the plasma membrane, mitochondria, nuclei, and cytosol. nih.gov For instance, in ovine heart homogenates, phospholipids, which are major carriers of fatty acids, are found in all subcellular organelles, with glycerides being predominant in the cell sap. cdnsciencepub.com The specific distribution of this compound would likely depend on its incorporation into different lipid classes, such as phospholipids and triacylglycerols, which are then directed to specific organelles. mdpi.com

The endoplasmic reticulum and mitochondria are key sites for fatty acid metabolism. In yeast, the desaturation of fatty acids, a critical process for maintaining membrane fluidity, occurs in the endoplasmic reticulum. molbiolcell.org The subsequent breakdown of fatty acids for energy production primarily takes place in the mitochondria through β-oxidation. basys2.ca Therefore, it is plausible that this compound would be transported to these organelles for its metabolic processing.

Table 1: General Comparison of Fatty Acid Transport Mechanisms

| Feature | Short- and Medium-Chain Fatty Acids (SCFAs & MCFAs) | Long-Chain Fatty Acids (LCFAs) |

| Primary Transport Mechanism | Passive Diffusion | Protein-mediated transport |

| Requirement for Transport Proteins | Generally not required | Required (e.g., FAT/CD36, FATPs) |

| Binding to Plasma Albumin | Partial binding | Tightly bound |

| Entry into Portal Vein | As free acids | Incorporated into chylomicrons |

| Carnitine-dependent uptake by mitochondria | Independent | Dependent |

This table provides a generalized overview and is not specific to this compound.

Microbial Biotransformation of this compound

Microbial biotransformation is a key process in the degradation and modification of organic compounds in the environment. Microorganisms possess a diverse array of enzymes capable of metabolizing various fatty acids, including unsaturated ones like this compound.

The primary pathway for fatty acid degradation in many bacteria is the β-oxidation cycle. nih.govresearchgate.net This process involves the sequential removal of two-carbon units in the form of acetyl-CoA, which can then enter central metabolic pathways for energy production or biosynthesis. nih.gov For unsaturated fatty acids, the β-oxidation pathway requires additional auxiliary enzymes to handle the double bonds. researchgate.net For a dienoic acid like this compound, these enzymes would include isomerases and reductases to reconfigure the double bonds into a form that can be processed by the core β-oxidation enzymes. researchgate.net

Studies on anaerobic degradation of long-chain fatty acids have identified specific microbial communities involved in this process. For instance, bacteria from the genus Syntrophomonas have been implicated in the degradation of oleate, an unsaturated fatty acid. nih.govasm.org It is plausible that similar microbial consortia could be involved in the breakdown of this compound in anaerobic environments. The degradation of unsaturated fatty acids can proceed through hydrogenation of the double bonds followed by β-oxidation, or simultaneous hydrogenation and β-oxidation. clemson.edu

Fungi are also known to metabolize fatty acids. Some fungi produce a variety of secondary metabolites derived from fatty acids. For example, the sponge-associated fungus Gliomastix sp. has been found to produce novel C9 metabolites, including γ-lactones and medium-chain fatty acids. mdpi.com This suggests the presence of biosynthetic and metabolic pathways for C9 fatty acids in the fungal kingdom, which could potentially include the transformation of this compound. Furthermore, in citrus fruit, the metabolism of fatty acids, including the biosynthesis of C9 aldehydes, is involved in the defense response against fungal pathogens like Penicillium digitatum. nih.gov

Table 2: Key Enzymes in the Microbial β-Oxidation of Unsaturated Fatty Acids

| Enzyme | Function | Relevance to Dienoic Acids |

| Acyl-CoA Dehydrogenase | Introduces a double bond between the α and β carbons of the acyl-CoA. | Initiates the β-oxidation cycle. |

| Enoyl-CoA Hydratase | Adds a water molecule across the double bond. | A key step in the core pathway. |

| 3-Hydroxyacyl-CoA Dehydrogenase | Oxidizes the hydroxyl group to a keto group. | Another core step in the pathway. |

| Thiolase | Cleaves the β-ketoacyl-CoA to release acetyl-CoA. | Completes one round of the cycle. |

| Enoyl-CoA Isomerase | Shifts the position of a double bond. | Required to handle the cis-double bond at an odd-numbered carbon. |

| 2,4-Dienoyl-CoA Reductase | Reduces a conjugated diene system. | Necessary for the degradation of fatty acids with double bonds at even-numbered carbons. |

This table presents a general overview of enzymes involved in the degradation of unsaturated fatty acids and is not based on direct studies of this compound.

Advanced Analytical Methodologies for 2e,6z Nonadienoic Acid Profiling and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone for the separation and quantification of 2E,6Z-nonadienoic acid, especially from complex mixtures containing structurally similar fatty acids and other matrix components. The choice of technique is dictated by the analytical objective, whether it is precise quantification, purity assessment, or comprehensive profiling of a complex sample.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the quantitative analysis of volatile and semi-volatile compounds like this compound. Due to the low volatility of the carboxylic acid, a derivatization step is typically required prior to analysis. This process converts the analyte into a more volatile and thermally stable derivative. A common method is silylation, for instance, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the carboxylic acid to its trimethylsilyl (TMS) ester. nih.gov

The derivatized analyte is then separated from other components on a GC column, typically a fused-silica capillary column with a non-polar or medium-polarity stationary phase. The separated components enter the mass spectrometer, which serves as a highly selective and sensitive detector. For quantitative analysis, the MS is often operated in the Selected Ion Monitoring (SIM) mode. nih.gov In SIM mode, the instrument is set to detect only specific ions characteristic of the this compound derivative, which significantly enhances sensitivity and reduces matrix interference. An internal standard, such as a stable isotope-labeled version of the analyte or a structurally similar fatty acid, is used to ensure high accuracy and precision. nih.gov

Table 1: Illustrative GC-MS Parameters for Quantitative Analysis of this compound (as TMS derivative)

| Parameter | Setting |

|---|---|

| Gas Chromatograph | |

| Injection Mode | Splitless |

| Inlet Temperature | 280 °C |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Oven Program | 60 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Transfer Line | 280 °C |

| MS Source Temp | 230 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantifier Ion (Hypothetical) | m/z [Specific fragment of TMS-derivative] |

High-Performance Liquid Chromatography (HPLC) offers a complementary approach to GC-MS, particularly for analyzing the underivatized acid or for preparations where thermal degradation is a concern. The separation is typically achieved using reversed-phase chromatography, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile and water with an acid modifier like formic acid).

The detection of this compound, which lacks a strong chromophore for high-wavelength UV detection, requires specialized detectors for sensitive and universal detection.

UV-Vis Detection: The conjugated diene system in this compound allows for detection by Ultraviolet-Visible (UV-Vis) spectroscopy, typically at lower wavelengths (around 210 nm). While providing a response, its selectivity can be limited in complex matrices where many other compounds also absorb in this region.

Refractive Index (RI) Detection: RI detectors are universal but suffer from low sensitivity and are incompatible with gradient elution, limiting their use to isocratic separations.

Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD): Both ELSD and CAD are universal, mass-based detectors suitable for non-volatile analytes like this compound. thermofisher.com They work by nebulizing the column effluent, evaporating the mobile phase to leave analyte particles, and then measuring these particles. thermofisher.com CAD is generally considered more sensitive and provides a more uniform response across different analytes compared to ELSD, making it highly suitable for quantifying compounds when pure standards are unavailable. lcms.czlcms.cz The response in these detectors can be affected by the mobile phase composition, a factor that can be compensated for, especially in CAD, by using an inverse gradient. lcms.cz

Table 2: Comparison of HPLC Detection Modalities for this compound

| Detector | Principle | Applicability to this compound | Advantages | Disadvantages |

|---|---|---|---|---|

| UV-Vis | Measures absorbance of light | Applicable due to conjugated diene system (low λ) | Simple, robust, compatible with gradients | Low selectivity and sensitivity at low λ |

| RI | Measures changes in refractive index | Applicable | Universal response | Low sensitivity, not compatible with gradients |

| ELSD | Measures light scattered by analyte particles | Applicable (non-volatile) | Universal response, better than RI | Non-linear response, lower sensitivity for small particles |

| CAD | Measures charge of analyte particles | Highly applicable (non-volatile) | Universal response, high sensitivity, wide dynamic range thermofisher.com | Requires volatile mobile phases |

While this compound itself is not a chiral molecule (it does not possess a stereocenter), the principles of high-resolution chromatography used for chiral separations can be applied to the challenging separation of its geometric isomers (diastereomers), such as separating the 2E,6Z isomer from other isomers like 2E,6E or 2Z,6Z-nonadienoic acid. This is crucial for purity assessment.

This separation can be achieved using HPLC with specialized stationary phases that can discriminate between the subtle structural differences of the isomers. Columns with silver ion (Ag+) incorporated into the stationary phase (argentation chromatography) are particularly effective for separating compounds based on the number, position, and geometry of double bonds. The π-electrons of the double bonds in the fatty acid isomers interact differently with the silver ions, leading to differential retention and separation.

For the analysis of this compound within highly complex matrices, such as natural flavor extracts or biological samples, conventional one-dimensional GC may fail to provide adequate resolution. Comprehensive two-dimensional gas chromatography (GCxGC) offers vastly superior separation power. nih.gov

In GCxGC, two different capillary columns (e.g., a non-polar column followed by a polar column) are coupled via a modulator. The modulator traps small, sequential fractions of the effluent from the first column and then re-injects them onto the second column for a rapid, secondary separation. This results in a structured two-dimensional chromatogram with significantly enhanced peak capacity, allowing for the separation of co-eluting compounds. researchgate.net When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), GCxGC-TOFMS becomes an exceptionally powerful tool for both identifying and quantifying trace components in complex mixtures. nih.gov

Spectroscopic and Spectrometric Characterization for Structural and Stereochemical Elucidation

Unambiguous confirmation of the structure of this compound, including the precise location and stereochemistry of its double bonds, requires advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for structural elucidation. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete picture of the molecular structure.

¹H NMR: Provides information on the number and chemical environment of protons. The chemical shifts (δ) and coupling constants (J) are diagnostic for the protons on and adjacent to the double bonds, confirming their E and Z configurations.

¹³C NMR: Shows the number of unique carbon atoms and their chemical environments, indicating the presence of a carboxyl group, sp² carbons of the double bonds, and sp³ carbons of the alkyl chain.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com It allows for tracing the connectivity of the entire proton spin system from the terminal methyl group to the proton alpha to the carboxyl group, confirming the linear nonadiene structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (one-bond ¹H-¹³C correlation). sdsu.educolumbia.edu It is invaluable for assigning the chemical shifts of the carbon atoms based on the already assigned proton spectrum.

Table 3: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations (COSY, HMBC) |

|---|---|---|---|

| 1 (-COOH) | ~11-12 | ~171 | HMBC to H-2, H-3 |

| 2 (=CH-) | ~7.0 (dt) | ~149 | COSY to H-3; HMBC to C-1, C-4 |

| 3 (-CH=) | ~5.8 (dt) | ~122 | COSY to H-2, H-4; HMBC to C-1, C-5 |

| 4 (-CH₂-) | ~2.3 | ~32 | COSY to H-3, H-5; HMBC to C-2, C-6 |

| 5 (-CH₂-) | ~2.2 | ~27 | COSY to H-4, H-6; HMBC to C-3, C-7 |

| 6 (=CH-) | ~5.5 (m) | ~125 | COSY to H-5, H-7; HMBC to C-4, C-8 |

| 7 (-CH=) | ~5.4 (m) | ~133 | COSY to H-6, H-8; HMBC to C-5, C-9 |

| 8 (-CH₂-) | ~2.1 | ~21 | COSY to H-7, H-9; HMBC to C-6, C-7 |

Advanced Mass Spectrometry Approaches (e.g., MS/MS, Ion Mobility Spectrometry-MS, High-Resolution MS)

The accurate profiling and quantification of this compound in complex biological matrices necessitate the use of advanced mass spectrometry (MS) techniques. These methods offer high sensitivity, selectivity, and the ability to elucidate structural details, which are crucial for distinguishing it from other isomeric and isobaric compounds.

Tandem Mass Spectrometry (MS/MS) is a powerful tool for the structural characterization of lipids like this compound. nih.gov In a typical MS/MS experiment, the precursor ion corresponding to the deprotonated molecule [M-H]⁻ or a suitable adduct is selected in the first mass analyzer. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. nih.gov The resulting fragmentation pattern, or product ion spectrum, provides a structural fingerprint of the molecule. For this compound, fragmentation would likely involve characteristic neutral losses, such as H₂O and CO₂, and cleavages along the acyl chain that help to confirm the carbon chain length and identify the molecule. This specificity is essential for differentiating it from other nine-carbon fatty acid isomers.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with mass errors in the low parts-per-million (ppm) range. This capability allows for the determination of the elemental composition of an ion with high confidence. chemrxiv.org For this compound (C₉H₁₄O₂), the expected exact mass can be calculated and compared against the measured mass to unambiguously identify the compound in a complex sample, distinguishing it from other molecules with the same nominal mass but different elemental formulas. chemrxiv.org HRMS is often coupled with liquid chromatography (LC) in platforms like UPLC-Q-TOF-MS/MS, which combines the separation power of chromatography with the high mass accuracy and fragmentation capabilities of the mass spectrometer. mdpi.comfrontiersin.orgnih.gov

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation to the analysis. IMS separates ions in the gas phase based on their size, shape, and charge. nih.govresearchgate.netyoutube.com This technique measures the collision cross-section (CCS) of an ion, which is a physicochemical property related to its three-dimensional structure. mdpi.comresearchgate.net By coupling IMS with MS, it is possible to separate this compound from its isomers that may have the same mass-to-charge ratio but different shapes. nih.govnih.gov This is particularly valuable for distinguishing cis/trans isomers and double bond positional isomers, which can be challenging with MS alone. The addition of IMS improves peak capacity, reduces spectral complexity, and increases confidence in compound identification. nih.govresearchgate.net

| Technique | Principle of Operation | Application for this compound Analysis |

| Tandem MS (MS/MS) | Selection and fragmentation of a precursor ion to generate a characteristic product ion spectrum. nih.gov | Structural confirmation, identification of functional groups, and differentiation from isomers based on unique fragmentation patterns. |

| High-Resolution MS (HRMS) | Provides highly accurate mass measurements, enabling the determination of elemental composition. chemrxiv.org | Unambiguous identification by matching the measured accurate mass to the theoretical exact mass of C₉H₁₄O₂, reducing false positives. |

| Ion Mobility Spectrometry-MS (IMS-MS) | Separates ions based on their size, shape, and charge in the gas phase prior to mass analysis. nih.govresearchgate.net | Separation of this compound from its structural isomers (including other nonadienoic acid isomers) and provides an additional identifier (CCS value). mdpi.com |

Sample Preparation and Derivatization Strategies for Enhanced Analytical Performance

Effective sample preparation is critical for the reliable analysis of this compound, as it aims to isolate the analyte from the sample matrix, remove interfering substances, and improve its compatibility with the analytical platform, particularly for gas chromatography (GC).

The choice of sample preparation technique depends on the complexity of the sample matrix, which can range from culture media to biological tissues. Common steps include extraction, cleanup, and concentration. For fatty acids, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are frequently employed to separate lipids from other cellular components.

Derivatization is a key strategy, especially for GC-based analysis. Carboxylic acids like this compound are polar and have active hydrogen atoms, which can lead to poor peak shape, adsorption onto the GC column, and low volatility. Derivatization modifies the carboxyl functional group to make the molecule more volatile and thermally stable. gcms.cz

Common derivatization reactions for carboxylic acids fall into two main categories:

Silylation: This involves replacing the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used for this purpose. sigmaaldrich.com The resulting TMS esters are significantly more volatile and exhibit improved chromatographic behavior. The reaction conditions, such as temperature and time, must be optimized to ensure the reaction goes to completion. sigmaaldrich.com

Esterification (Alkylation): This reaction converts the carboxylic acid into an ester, most commonly a methyl ester (FAME - Fatty Acid Methyl Ester). This is a classic and robust method for fatty acid analysis. Reagents such as methyl chloroformate or dimethylformamide dimethyl acetal can be used to prepare methyl esters. gcms.cznih.gov These derivatives are less polar and more volatile than the parent acid.

It is crucial to ensure that all glassware used during sample preparation is properly cleaned and deactivated, often through silanization, to prevent the loss of the analyte through adsorption to active sites on the glass surface. gcms.cz Furthermore, because many derivatization reagents are sensitive to water, samples should be thoroughly dried to prevent reagent decomposition and ensure the reaction proceeds efficiently. sigmaaldrich.com

| Derivatization Reagent | Derivative Formed | Advantages for GC-MS Analysis | Considerations |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ester | Increases volatility and thermal stability; produces characteristic mass spectra. sigmaaldrich.com | Reaction is sensitive to moisture; requires optimization of time and temperature. sigmaaldrich.com |

| Methyl chloroformate / Methanol | Methyl ester (FAME) | Increases volatility, reduces polarity, and improves peak shape; well-established method for fatty acids. nih.gov | Reaction conditions (e.g., pH) must be controlled to avoid side reactions or degradation. nih.gov |

| n-Butylboronic acid | Boronate ester | Can be used for compounds with diol or hydroxy acid functionalities. gcms.cz | Specific to molecules with certain functional group arrangements. gcms.cz |

Isotopic Labeling Techniques for Metabolic Flux Analysis and Pathway Mapping

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors and elucidate the biosynthetic pathways and fluxes of metabolites like this compound. nih.govbioscientifica.com This approach, often referred to as ¹³C-Metabolic Flux Analysis (¹³C-MFA), involves supplying a biological system with a substrate enriched with a stable isotope, most commonly ¹³C. nih.govmdpi.com

The process begins by culturing cells or organisms in a medium where a primary carbon source, such as glucose or acetate, is replaced with its ¹³C-labeled counterpart (e.g., [U-¹³C]glucose). nih.gov As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites, including the acetyl-CoA precursor used for fatty acid synthesis. nih.govresearchgate.net

After a period of incubation, cellular metabolites, including this compound, are extracted, prepared, and analyzed by mass spectrometry (GC-MS or LC-MS). The mass spectrometer can distinguish between unlabeled molecules and those that have incorporated one or more ¹³C atoms, based on the resulting shift in mass-to-charge ratio. The resulting mass isotopomer distributions (the relative abundances of molecules with different numbers of ¹³C atoms) provide a detailed readout of how the labeled precursor was utilized and processed through various metabolic pathways. nih.gov

By analyzing these labeling patterns and using computational models, researchers can:

Map Biosynthetic Pathways: Tracing the incorporation of ¹³C from a specific precursor into this compound can confirm its biosynthetic origin and the sequence of reactions involved. nih.gov

Quantify Metabolic Fluxes: ¹³C-MFA allows for the calculation of the rates (fluxes) through specific metabolic reactions and pathways. nih.govmdpi.com For example, it can determine the relative contribution of different pathways (e.g., glycolysis vs. pentose phosphate pathway) to the synthesis of the acetyl-CoA precursor for this compound.

Identify Metabolic Bottlenecks: By comparing flux maps under different genetic or environmental conditions, researchers can identify enzymatic steps that limit the production of a target compound. mdpi.comresearchgate.net

This approach provides a dynamic view of cellular metabolism that is not achievable with simple concentration measurements alone, offering deep insights into the synthesis and regulation of this compound. semanticscholar.orgyoutube.com

| Isotope | Labeled Precursor Example | Application in Metabolic Studies |

| ¹³C | [U-¹³C]glucose, [1,2-¹³C]glucose, [¹³C]acetate | Tracing carbon flow through central carbon metabolism to elucidate fatty acid biosynthesis pathways and quantify fluxes. nih.govnih.gov |

| ²H (Deuterium) | ²H₂O, [U-²H₃₁]-palmitate | Measuring rates of fatty acid synthesis (lipogenesis) and oxidation. nih.govbioscientifica.com |

| ¹⁵N | [¹⁵N]glutamate | Tracing nitrogen incorporation into nitrogen-containing compounds; can be used in parallel with ¹³C labeling. nih.gov |

Biological and Ecological Functions of 2e,6z Nonadienoic Acid

Role as a Chemical Mediator in Plant-Insect Interactions

Unsaturated fatty acids and their derivatives are crucial signaling molecules in the intricate relationships between plants and insects. Although direct evidence for 2E,6Z-nonadienoic acid is limited, the activities of analogous compounds suggest it may play a role in plant defense and insect behavior.

Plant Defense Elicitors and Induced Resistance

Plants have evolved sophisticated defense mechanisms that can be activated by chemical cues from herbivores or pathogens. Certain fatty acid derivatives, released upon tissue damage, can act as elicitors, triggering a cascade of defense responses. This induced resistance can lead to the production of secondary metabolites that are toxic or deterrent to attackers. For instance, various C9 aldehydes, which are structurally related to this compound, are known to be involved in plant defense signaling. While specific studies on this compound as a defense elicitor are lacking, its chemical nature as an unsaturated fatty acid makes it a plausible candidate for involvement in these pathways.

Insect Attractants and Repellents in Agricultural Contexts

The volatile nature of many medium-chain fatty acids and their derivatives allows them to act as airborne signals that can either attract or repel insects. For example, a structurally similar compound, (2E,6Z)-nonadienal, is a known component of cucumber and melon volatiles and plays a role in attracting pollinators. Conversely, certain fatty acids have demonstrated repellent properties against various insect pests. The specific stereochemistry of this compound would likely determine its effect on different insect species, potentially making it a valuable tool in agricultural pest management as either a lure for beneficial insects or a repellent for pests.

Table 1: Examples of Fatty Acid Derivatives as Insect Attractants and Repellents

| Compound | Insect Species | Effect | Agricultural Context |

| (2E,6Z)-Nonadienal | Various pollinators | Attractant | Pollination of crops like cucumber and melon |

| Various C8-C10 fatty acids | Horn flies, stable flies | Repellent | Livestock protection |

| Linoleic acid | Whiteflies | Attractant | Potential for lure-and-kill strategies |

Oviposition Stimulants and Deterrents

The selection of an appropriate site for egg-laying is critical for the survival of insect offspring. Chemical cues on the surface of plants can either stimulate or deter oviposition. Research has shown that a variety of fatty acids and their derivatives can influence this behavior. For example, some fatty acids derived from coconut oil have been found to deter oviposition by the melon fly, Zeugodacus cucurbitae, while others act as stimulants. The presence of a compound like this compound on a plant's surface could therefore play a decisive role in its susceptibility to certain insect pests by influencing the egg-laying choices of female insects.

Function as a Pheromone Component in Arthropod Communication Systems

Pheromones are chemical signals used for communication between members of the same species. Fatty acids and their derivatives are common components of these chemical messages, mediating behaviors such as mating and aggregation.

Sex Pheromone Systems and Reproductive Signaling

In many insect species, females release a blend of volatile compounds, often including fatty acid derivatives, to attract males for mating. The specific composition and ratio of these compounds are critical for species recognition and reproductive isolation. While this compound has not been identified as a specific sex pheromone component, its structure is consistent with molecules that serve this function in other species. The double bond configuration of this compound would provide the stereospecificity often required for potent pheromonal activity.

Aggregation Pheromones and Social Behavior Modulation

Aggregation pheromones attract individuals of both sexes to a specific location, often for purposes of resource exploitation or defense. These pheromones can be produced by one or both sexes and are common in beetles and other insects. While there is no direct evidence linking this compound to aggregation behavior, the involvement of fatty acid-derived molecules in the aggregation pheromones of other species suggests a potential role. Such a compound could signal a suitable food source or a safe location for overwintering, thereby modulating the social behavior of the insect population.

Involvement in Fungal-Host Interactions

The interactions between fungi and their hosts are complex, often mediated by a diverse array of chemical signals. Among these, fatty acids and their derivatives are emerging as important players. While direct research on the specific roles of this compound in these interactions is limited, the broader context of fungal lipid signaling provides a framework for understanding its potential involvement.

Signaling Molecule in Plant Pathogenesis

Fungi, particularly pathogenic species, release a variety of volatile organic compounds (VOCs) that can act as signaling molecules, influencing the host plant's defense mechanisms. These VOCs can diffuse through the air and soil, mediating interactions over distances. While a wide range of compounds, including alcohols, aldehydes, and terpenes, have been identified as fungal VOCs, the specific role of this compound as a signaling molecule in plant pathogenesis is not yet well-documented in scientific literature.

General studies on fungal-plant interactions have shown that certain fatty acid derivatives can modulate plant defense responses. For instance, some microbial VOCs can trigger systemic resistance in plants, priming them for a more robust defense against pathogens. However, specific studies linking this compound to the activation or suppression of plant immune pathways, such as the salicylic (B10762653) acid or jasmonic acid pathways, are currently lacking. The potential for this unsaturated fatty acid to act as an elicitor or a suppressor of plant defenses remains an area for future investigation.

Precursor in Mycotoxin Biosynthesis Studies

Mycotoxins are secondary metabolites produced by fungi that are toxic to humans and animals. The biosynthesis of many mycotoxins, particularly those derived from polyketides, originates from primary metabolites, including fatty acids. The initial steps of some mycotoxin pathways involve the condensation of acetyl-CoA and malonyl-CoA, which are also precursors for fatty acid synthesis. oup.comoup.comreviberoammicol.comnih.gov

While fatty acid synthases are involved in providing the initial building blocks for some mycotoxins like aflatoxins, the direct incorporation of a specific C9 unsaturated fatty acid like this compound as a direct precursor in the biosynthesis of known mycotoxins has not been established. oup.comoup.comreviberoammicol.comnih.gov Mycotoxin biosynthetic pathways are highly specific, and while they utilize common primary metabolites, the direct role of exogenously supplied or endogenously produced this compound as a dedicated precursor is not supported by current research. The table below summarizes the general precursors for some major mycotoxin classes.

| Mycotoxin Class | General Precursors |

| Aflatoxins | Acetate, Malonyl-CoA, Hexanoyl-CoA oup.comoup.comreviberoammicol.comnih.gov |

| Fumonisins | Alanine, Acetate-derived precursors oup.com |

| Trichothecenes | Farnesyl pyrophosphate (from mevalonate (B85504) pathway) |

This table presents generalized precursor information and does not specifically implicate this compound.

Contribution to Sensory Perception in Non-Human Organisms

Fatty acids are known to be important semiochemicals, influencing the behavior of a wide range of organisms, particularly insects. They can act as attractants, repellents, or feeding stimulants.

Olfactory Receptor Binding Studies in Insect Models

Insects possess highly sensitive olfactory systems capable of detecting a vast array of volatile compounds, including fatty acids. Electrophysiological studies have demonstrated that specific olfactory receptor neurons in insects, such as mosquitoes, are tuned to detect fatty acids of varying chain lengths. oup.com These compounds can act as important cues for host location. oup.com

Gustatory Responses and Feeding Behavior Modulation in Non-Mammalian Species

The sense of taste in invertebrates, such as insects, plays a crucial role in evaluating food sources. Gustatory receptor neurons (GRNs) on the mouthparts, legs, and antennae detect a variety of chemical compounds, including sugars, bitter compounds, and fatty acids. In the fruit fly, Drosophila melanogaster, specific ionotropic receptors have been identified that are required for the taste detection of fatty acids, leading to appetitive responses. nih.govelifesciences.orgelifesciences.org

The response to fatty acids can be dependent on the chain length and degree of saturation. elifesciences.org While research has been conducted on the gustatory responses to various short, medium, and long-chain fatty acids in insects, specific studies investigating the perception of this compound and its subsequent effect on feeding behavior are absent from the available literature. Whether this compound acts as a feeding stimulant or deterrent for any non-mammalian species is currently unknown.

Role in Microbial Communication and Quorum Sensing

Quorum sensing is a cell-to-cell communication process that allows microorganisms to coordinate their behavior in a density-dependent manner. This communication is mediated by small signaling molecules called autoinducers. In fungi, a variety of molecules, including fatty acid derivatives, have been identified as potential quorum-sensing molecules (QSMs). nih.gov For example, oxylipins, which are oxygenated fatty acids, are known to regulate various developmental processes in fungi. nih.govnih.gov

Some fatty acids and their derivatives have been shown to influence fungal morphology and biofilm formation, key processes often regulated by quorum sensing. frontiersin.orgnih.gov However, the specific role of this compound as a quorum-sensing molecule in any microbial species has not been explicitly demonstrated. While its structure as an unsaturated fatty acid makes it a plausible candidate for involvement in such signaling pathways, further research is required to determine if it is produced by any microorganism for cell-to-cell communication and what, if any, are the target genes and physiological responses it regulates.

Chemical Synthesis Strategies and Analog Design for 2e,6z Nonadienoic Acid

Semisynthesis from Naturally Occurring Precursors

Semisynthesis involves the chemical modification of readily available natural products to create a target molecule. Polyunsaturated fatty acids can be synthesized in nature through aerobic pathways involving elongases and desaturases. nih.govnih.gov A potential semisynthetic route to 2E,6Z-nonadienoic acid could start from a more common, naturally occurring fatty acid. This could involve enzymatic or chemical processes to introduce or shift double bonds into the correct positions and configurations. However, achieving the precise (2E,6Z) pattern from a common precursor like oleic or linoleic acid would be challenging due to the difficulty in controlling the regioselectivity and stereoselectivity of bond-modifying reactions on a long aliphatic chain. For this reason, total synthesis is often the more practical and controllable approach for obtaining this specific isomer.

Design and Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Studies (non-clinical focus)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its properties. By systematically modifying parts of the this compound structure, researchers can identify which functional groups are essential. The synthesis of analogs, particularly modifications of the carboxylic acid headgroup, is a common starting point for these investigations.

The carboxylic acid group is a key feature, capable of acting as a hydrogen bond donor and acceptor. Converting it to an ester or an amide provides analogs with different electronic and steric properties, which can be used to probe its role.

Ester Analogs : Esterification of the carboxylic acid is typically a straightforward process. Reacting this compound with an alcohol (R-OH) under acidic conditions (e.g., Fischer esterification) or using coupling agents like dicyclohexylcarbodiimide (DCC) can produce a wide variety of esters. These analogs replace the acidic proton with an alkyl or aryl group, removing the hydrogen-bond donating ability and increasing lipophilicity.

Amide Analogs : Amide synthesis involves activating the carboxylic acid, often by converting it to an acyl chloride (with thionyl chloride) or by using a peptide coupling reagent (e.g., HATU, HOBt). The activated species is then reacted with a primary or secondary amine (R1R2NH) to form the corresponding amide. Amide analogs are particularly interesting because they are generally more stable to hydrolysis than esters and introduce a hydrogen bond donor (for primary and secondary amides) and a different steric profile. SAR studies involving a library of amide derivatives can provide detailed insights into the structural requirements for a molecule's function. nih.gov

| Compound Class | General Structure | Synthetic Method | Key Modification |

| Parent Acid | R-COOH | - | Reference compound |

| Ester Analogs | R-COOR' | Acid-catalyzed reaction with R'-OH | Replaces acidic proton with an alkyl/aryl group |

| Amide Analogs | R-CONR'R'' | Acyl chloride or coupling agent with HNR'R'' | Replaces hydroxyl group with a substituted nitrogen |

(where R = CH3CH2CH=CHCH2CH=CH-)

Chain Elongation and Shortening Strategies

The tailored synthesis of analogs of this compound with modified chain lengths is crucial for structure-activity relationship studies. While specific examples for this particular dienoic acid are not extensively documented, general principles of fatty acid synthesis can be applied.

Chain Elongation: Classical methods for extending the carbon chain of fatty acids often involve the use of acetylenic intermediates. For instance, a starting fatty acid can be converted to an alcohol, then a halide, which is subsequently used to alkylate an acetylide anion. The resulting internal alkyne can then be stereoselectively reduced to either a cis or trans double bond, followed by conversion of the terminal functional group back to a carboxylic acid.

Another powerful technique is the Wittig reaction, where a phosphonium ylide derived from a shorter chain fragment can be reacted with an aldehyde to introduce a new carbon-carbon double bond with control over the stereochemistry. By choosing the appropriate ylide and aldehyde synthons, the chain can be extended while introducing the desired double bond geometry.

Chain Shortening: Degradative methods can be employed to shorten the carbon chain. Ozonolysis, for example, can cleave the double bonds to produce shorter-chain aldehydes or carboxylic acids. Subsequent functional group manipulations can then yield the desired shortened analog. While effective, this method can be harsh and may require protection of other sensitive functional groups within the molecule.

Enzymatic approaches are also emerging for fatty acid chain shortening. For example, certain fungal peroxygenases have been shown to catalyze the shortening of fatty acids by two carbon atoms, yielding dicarboxylic acids. This biocatalytic approach offers a milder alternative to traditional chemical methods.

Stereoisomer Synthesis and Biological Evaluation

The precise spatial arrangement of atoms, or stereochemistry, is known to have a profound impact on the biological activity of molecules. nih.govmdpi.com Therefore, the synthesis and biological evaluation of all possible stereoisomers of nonadienoic acid (2E,6Z, 2Z,6E, 2E,6E, and 2Z,6Z) are of significant interest.

The Wittig reaction is a cornerstone of stereoselective alkene synthesis and is highly applicable to the preparation of dienoic acid isomers. wikipedia.orgorganic-chemistry.orglibretexts.org The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides predominantly yield (Z)-alkenes. organic-chemistry.org By strategically selecting the aldehyde and the phosphonium ylide, each of the four stereoisomers of nonadienoic acid can be synthesized.

For example, to synthesize the (2E,6Z)-isomer, one could envision a Wittig reaction between a (Z)-alkenyl aldehyde and a stabilized ylide that would form the (E)-double bond at the 2-position. Conversely, a non-stabilized ylide could be used to form the (Z)-double bond at the 6-position.

While the synthesis of these isomers is achievable, comprehensive biological evaluations comparing the activity of all four stereoisomers of nonadienoic acid are not widely reported in the literature. Such studies are crucial to understanding the structure-activity relationship and identifying the most potent isomer for specific biological targets. General studies on other fatty acid isomers have shown that stereochemistry can significantly affect their biological properties, including their roles in cellular processes and their potential as therapeutic agents. nih.gov

Chemoenzymatic Synthesis of this compound and its Derivatives

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective synthetic routes. Lipases are particularly versatile enzymes in this context, capable of catalyzing esterification, transesterification, and amidation reactions under mild conditions with high regio- and stereoselectivity. researchgate.net

The synthesis of this compound and its derivatives can benefit from lipase-catalyzed reactions. For instance, a key precursor to the corresponding aldehyde, (2E,6Z)-nonadienal (violet leaf aldehyde), can be synthesized via a pathway where the final oxidation step can potentially be achieved using enzymatic methods. perfumerflavorist.com

Lipase-catalyzed esterification is a prominent application in the synthesis of fatty acid derivatives. This process can be used to produce various esters of this compound by reacting the acid with different alcohols in the presence of a lipase, such as those from Candida antarctica or Rhizomucor miehei. nih.gov These enzymatic reactions often proceed with high yields and selectivity, avoiding the need for harsh chemical catalysts and protecting groups.

Furthermore, chemoenzymatic strategies can be employed to introduce specific functionalities into the fatty acid chain. For example, lipases can catalyze the formation of peracids from fatty acids, which can then be used for the epoxidation of the double bonds within the same or another molecule. This approach offers a greener alternative to traditional chemical epoxidation methods.

Biotechnological and Applied Perspectives of 2e,6z Nonadienoic Acid Non Clinical

Potential in Sustainable Agricultural Pest Management

The manipulation of plant-derived volatile semiochemicals is a promising avenue for improving plant resistance against insect pests. mdpi.com These compounds can play a crucial role in host plant resistance by attracting the natural enemies of herbivores or by directly repelling the attacking pests. mdpi.com While direct research on 2E,6Z-nonadienoic acid is limited, the broader class of fatty acid derivatives is known to be involved in these plant defense mechanisms. mdpi.com

Development of Eco-Friendly Biopesticides and Repellents

The development of biopesticides is increasingly focused on naturally derived compounds that can manage pest populations without the adverse environmental impacts of synthetic pesticides. Fatty acid derivatives are among the classes of compounds investigated for these properties. The potential for this compound in this area lies in its status as a natural product that could be explored for repellent or insecticidal properties, contributing to the formulation of new eco-friendly pest management solutions.

Enhancing Biological Control Agents and Strategies

Biological control strategies often rely on the use of natural enemies, such as predators and parasitoids, to manage pest populations. Plants, when attacked by herbivores, release volatile compounds that can act as signals to attract these beneficial organisms. mdpi.com This release of herbivore-induced plant volatiles (HIPVs) is a key component of indirect plant defense. mdpi.com The potential of this compound and its derivatives could be harnessed to enhance these natural interactions, for instance, by formulating lures that attract and retain biological control agents in targeted crop areas.

Crop Protection Strategies Through Semiochemical Manipulation

Semiochemicals are chemicals that convey signals between organisms and are fundamental to innovative pest management strategies like "push-pull." This approach uses a combination of repellent intercrops (the "push") and attractive trap crops (the "pull") to reduce pest damage significantly. mdpi.com Plant-derived volatile semiochemicals are central to this strategy. mdpi.com Investigating the potential repellent or attractant properties of this compound or its volatile derivatives could lead to its integration into such advanced crop protection systems.

| Application Area | Mode of Action | Potential Role of this compound/Derivatives |

|---|---|---|

| Biopesticides/Repellents | Directly repelling or deterring feeding by herbivorous insects. mdpi.com | As a potential active ingredient in eco-friendly repellent formulations. |

| Biological Control Enhancement | Attracting natural enemies (predators, parasitoids) of pests to the crop. mdpi.com | Use in lures or dispensers to increase the efficacy of beneficial insects. |

| Semiochemical Manipulation | Modifying insect behavior to protect crops (e.g., push-pull strategies). mdpi.com | Could serve as either a "push" (repellent) or "pull" (attractant) component. |

Applications in Flavor and Fragrance Industries (Natural Sources)

The most significant current application of this compound is as a key intermediate in the synthesis of high-impact aroma chemicals that are vital to the flavor and fragrance industries. Its derivatives, particularly the corresponding aldehyde and alcohol, possess potent and desirable sensory profiles.

Flavor Enhancement and Aromatic Profiles in Food Science

Flavor is a critical driver of consumer food acceptance, and the identification of potent, natural flavor compounds is a major focus of food science research. nih.gov While this compound itself is not typically used as a flavor ingredient, it is a precursor to (2E,6Z)-nonadienal, an extremely powerful flavor compound. scentree.co This aldehyde is known for its intense green, cucumber, and melon character and is used at very low concentrations to impart fresh and natural notes to a variety of food products, including fruit flavors (especially strawberry), savory items, and seafood flavors like oyster. thegoodscentscompany.com

Use as a Component in Perfumery and Cosmetic Formulations

In the fragrance industry, unique and powerful notes are highly sought after. This compound serves as the synthetic precursor for (2E,6Z)-nonadienal, also known as violet leaf aldehyde, and the related alcohol, (2E,6Z)-nona-2,6-dien-1-ol. scentree.cothegoodscentscompany.com